

osilodrostat placebo-controlled trial results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osilodrostat

CAS No.: 928134-65-0

Cat. No.: S548884

[Get Quote](#)

Efficacy Outcomes from Phase III Trials

Trial & Design	Primary Endpoint & Result	Key Secondary Endpoint & Result	Long-Term Control
----------------	---------------------------	---------------------------------	-------------------

| **LINC 4** 12-week randomized, double-blind, placebo-controlled period, followed by a 36-week open-label period [1] | **Proportion with mUFC \leq ULN at Week 12:** • **Osilodrostat:** 77% (37/48) • **Placebo:** 8% (2/25) • **Odds Ratio:** 43.4 (95% CI: 7.1, 343.2) • **P-value:** < 0.0001 [1] | **Proportion with mUFC \leq ULN at Week 36 (all patients on osilodrostat):** 81% (95% CI: 69.9, 89.1) [1] | **Extension study:** Normalized mUFC was maintained in 72.4% of patients at the end of the trial (median treatment duration: 87.1 weeks) [2]. || **LINC 3** 24-week open-label period, followed by an 8-week randomized, double-blind withdrawal period [3] | **Proportion maintaining mUFC \leq ULN at Week 34 (end of withdrawal period):** • **Osilodrostat:** 86% (31/36) • **Placebo:** 29% (6/21) • **Odds Ratio:** 13.7 (95% CI: 3.7, 53.4) • **P-value:** < 0.001 [3] | **Proportion with mUFC \leq ULN at Week 48 (end of open-label period):** 66% (90/137) [3] | Not applicable to the core study. |

Detailed Experimental Protocols

The data in the table above comes from rigorously designed clinical trials. Here is a detailed look at their methodologies.

LINC 4 Trial Protocol [1]

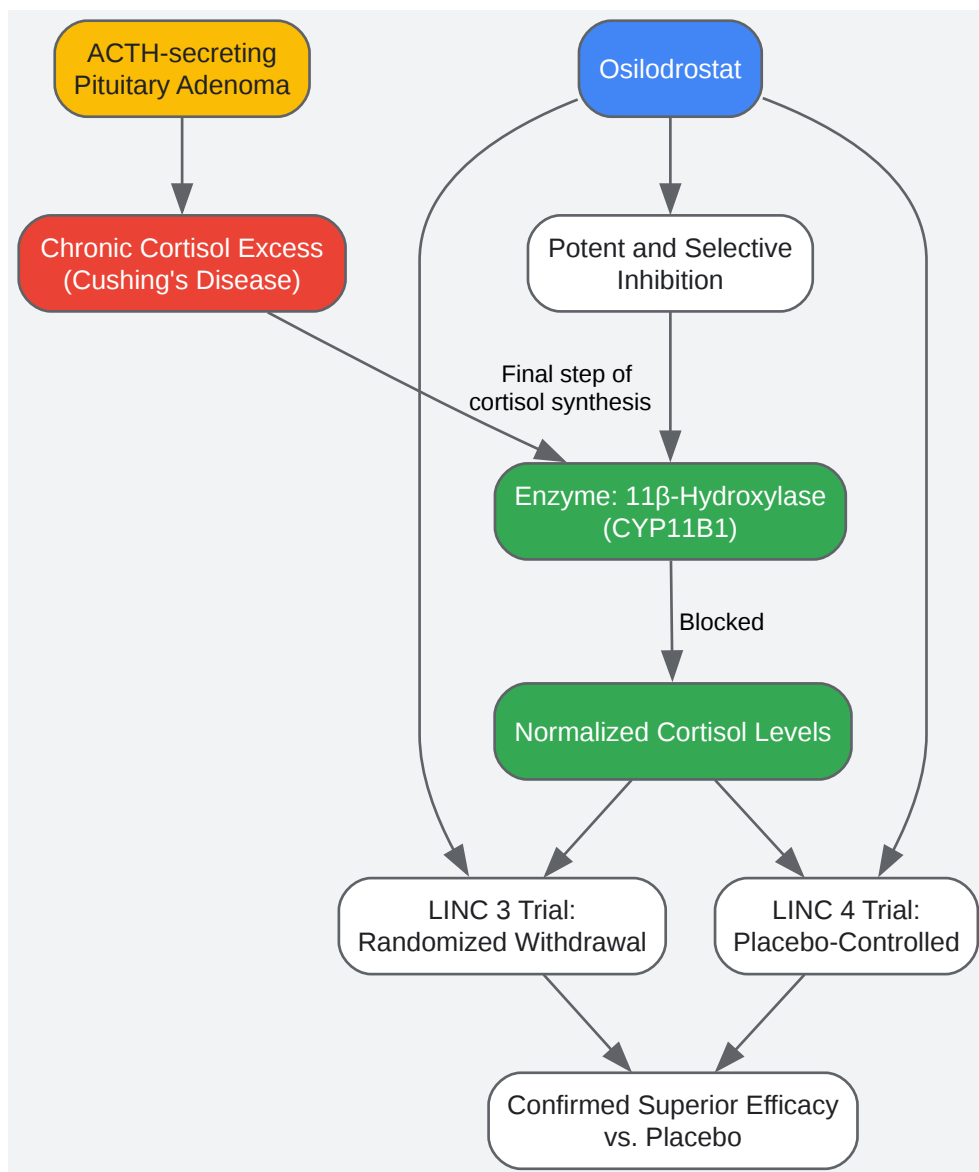
- **Objective:** To evaluate the safety and efficacy of **osilodrostat** compared to placebo in patients with Cushing's disease.
- **Study Design:** A Phase III, multicenter trial comprising an initial **12-week randomized, double-blind, placebo-controlled period** (**osilodrostat**:placebo, 2:1 ratio), followed by a 36-week open-label treatment period.
- **Participants:** Adults (aged 18-75 years) with confirmed Cushing's disease and mean urinary free cortisol (mUFC) excretion ≥ 1.3 times the upper limit of normal (ULN).
- **Intervention:**
 - **Dosage: Osilodrostat** was initiated at 2 mg twice daily (BID). An independent endocrinologist could titrate the dose every ~3 weeks based on mUFC levels and tolerability, following a sequence of 2 → 5 → 10 → 20 mg BID.
 - **Placebo:** Patients in the placebo group received a dummy titration schedule to maintain blinding.
- **Primary Endpoint:** The proportion of randomized patients achieving $mUFC \leq ULN$ at week 12.

LINC 3 Trial Protocol [3]

- **Objective:** To assess the efficacy and safety of **osilodrostat**, including a double-blind, randomized withdrawal period.
- **Study Design:** A prospective, multicenter, **open-label study with a double-blind randomized withdrawal phase** after a 24-week, open-label, single-arm treatment period.
- **Participants:** Adults with confirmed persistent/recurrent or *de novo* Cushing's disease.
- **Intervention:**
 - **Open-label Period (Weeks 1-24):** All patients received **osilodrostat**, with the dose titrated to effective and tolerable levels.
 - **Randomized Withdrawal Period (Weeks 25-34):** Patients with $mUFC \leq ULN$ at week 24 were randomized to either continue **osilodrostat** or switch to placebo for 8 weeks.
- **Primary Endpoint:** The proportion of patients maintaining a complete response ($mUFC \leq ULN$) at week 34 (end of the randomized withdrawal period).

Mechanism of Action and Workflow

Osilodrostat's efficacy stems from its targeted action on cortisol synthesis. The following diagram illustrates its mechanism and the logical flow of the clinical trials.



[Click to download full resolution via product page](#)

Key Safety Findings and Comparisons

While highly effective, **osilodrostat**'s safety profile is important for a complete comparison.

- **Common Adverse Events:** In the LINC 4 trial, the most common adverse events during the placebo-controlled period with **osilodrostat** versus placebo were **decreased appetite (37.5% vs. 16.0%), arthralgia (35.4% vs. 8.0%), and nausea (31.3% vs. 12.0%)** [1].
- **Adrenal Insufficiency:** Due to its potent mechanism, **osilodrostat** is associated with a risk of **adrenal insufficiency (AI)**, which requires careful dose monitoring and management. In some cases, adrenal suppression can be prolonged even after discontinuation [4] [5].

- **Other Considerations:** Like other steroidogenesis inhibitors, **osilodrostat** may lead to **hypokalemia** and accumulation of hormone precursors, which can sometimes cause **hypertension or QTc prolongation** [6] [7].
- **Indirect Comparison with Metyrapone:** A 2025 matching-adjusted indirect comparison suggested that **osilodrostat** provides significantly increased odds of complete response ($mUFC \leq ULN$) compared to metyrapone at Weeks 12, 24, and 36 [8].

Conclusion for Professionals

The placebo-controlled data from the LINC 3 and LINC 4 trials robustly demonstrate that **osilodrostat** is a highly effective treatment for normalizing cortisol levels in Cushing's disease. Its efficacy is significantly superior to placebo, with a rapid onset of action and sustained long-term control.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Randomized Trial of Osilodrostat for the Treatment of Cushing ... [pmc.ncbi.nlm.nih.gov]
2. Long-term efficacy and safety of osilodrostat in patients ... [frontiersin.org]
3. Efficacy and safety of osilodrostat in patients with Cushing's ... [sciencedirect.com]
4. Prolonged adrenal suppression after osilodrostat ... [frontiersin.org]
5. Prolonged adrenal suppression after osilodrostat ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]
6. Treatment of Cushing's syndrome with osilodrostat [pmc.ncbi.nlm.nih.gov]
7. Osilodrostat - an overview [sciencedirect.com]
8. Matching-Adjusted Indirect Comparison of Osilodrostat ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [osilodrostat placebo-controlled trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548884#osilodrostat-placebo>]

controlled-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com